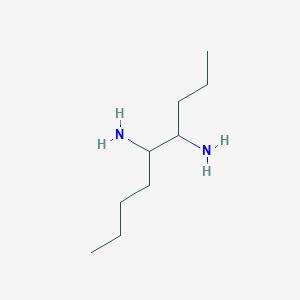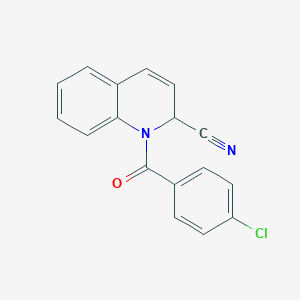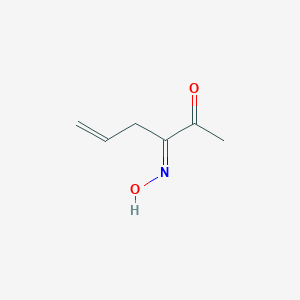
(3E)-3-hydroxyiminohex-5-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-3-hydroxyiminohex-5-en-2-one, also known as oxime ketene, is a versatile compound with potential applications in various scientific fields. Its unique chemical structure and properties make it a promising candidate for use in biochemical and physiological research. In
Wirkmechanismus
(3E)-3-hydroxyiminohex-5-en-2-one can undergo various chemical reactions, such as nucleophilic addition, cycloaddition, and rearrangement. These reactions are dependent on the chemical environment and the presence of other functional groups. In biological systems, (3E)-3-hydroxyiminohex-5-en-2-one can interact with enzymes and proteins through covalent bonding or non-covalent interactions, such as hydrogen bonding and π-π stacking. The mechanism of action of (3E)-3-hydroxyiminohex-5-en-2-one is dependent on the specific biological system and the chemical environment.
Biochemische Und Physiologische Effekte
(3E)-3-hydroxyiminohex-5-en-2-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that (3E)-3-hydroxyiminohex-5-en-2-one can inhibit the activity of various enzymes, such as acetylcholinesterase and tyrosinase. It can also modulate the expression of genes involved in oxidative stress and inflammation. In vivo studies have shown that (3E)-3-hydroxyiminohex-5-en-2-one can have neuroprotective and anti-inflammatory effects in animal models of neurodegenerative diseases and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
(3E)-3-hydroxyiminohex-5-en-2-one has several advantages for use in lab experiments. It is a relatively simple and inexpensive compound to synthesize, and it can be easily modified to introduce other functional groups for specific applications. It also has a unique chemical structure and properties that make it a versatile tool for biochemical and physiological research. However, (3E)-3-hydroxyiminohex-5-en-2-one also has some limitations, such as its potential toxicity and instability under certain conditions. Careful consideration should be given to the appropriate concentration and experimental conditions for its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the use of (3E)-3-hydroxyiminohex-5-en-2-one in scientific research. One potential application is in the development of new drugs for the treatment of neurodegenerative diseases and inflammation. (3E)-3-hydroxyiminohex-5-en-2-one can also be used as a tool for the study of protein-ligand interactions and enzyme kinetics. Additionally, the synthesis and modification of (3E)-3-hydroxyiminohex-5-en-2-one can be optimized for specific applications, such as the development of fluorescent probes for the detection of reactive oxygen species in biological systems. Further research is needed to fully understand the potential applications and limitations of (3E)-3-hydroxyiminohex-5-en-2-one in scientific research.
Synthesemethoden
(3E)-3-hydroxyiminohex-5-en-2-one can be synthesized through the reaction of an α,β-unsaturated ketone with hydroxylamine. This reaction results in the formation of an (3E)-3-hydroxyiminohex-5-en-2-one ketene, which can be isolated and purified through various methods such as column chromatography, recrystallization, or distillation. The purity and yield of the final product can be optimized by adjusting the reaction conditions, such as temperature, solvent, and reactant ratio.
Wissenschaftliche Forschungsanwendungen
(3E)-3-hydroxyiminohex-5-en-2-one has been used in various scientific fields, including organic chemistry, biochemistry, and pharmacology. It can be used as a building block for the synthesis of complex organic molecules, such as β-lactams and pyridines. In biochemistry and pharmacology, (3E)-3-hydroxyiminohex-5-en-2-one has been used as a versatile tool for the study of enzyme kinetics, protein-ligand interactions, and drug discovery. It can also be used as a fluorescent probe for the detection of reactive oxygen species in biological systems.
Eigenschaften
CAS-Nummer |
122277-29-6 |
|---|---|
Produktname |
(3E)-3-hydroxyiminohex-5-en-2-one |
Molekularformel |
C6H9NO2 |
Molekulargewicht |
127.14 g/mol |
IUPAC-Name |
(3E)-3-hydroxyiminohex-5-en-2-one |
InChI |
InChI=1S/C6H9NO2/c1-3-4-6(7-9)5(2)8/h3,9H,1,4H2,2H3/b7-6+ |
InChI-Schlüssel |
LQOJNPVYPMXTIL-VOTSOKGWSA-N |
Isomerische SMILES |
CC(=O)/C(=N/O)/CC=C |
SMILES |
CC(=O)C(=NO)CC=C |
Kanonische SMILES |
CC(=O)C(=NO)CC=C |
Synonyme |
5-Hexene-2,3-dione, 3-oxime, (E)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



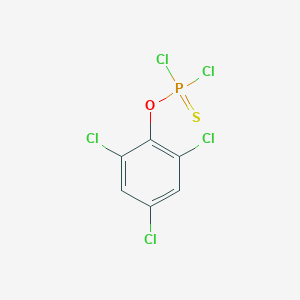

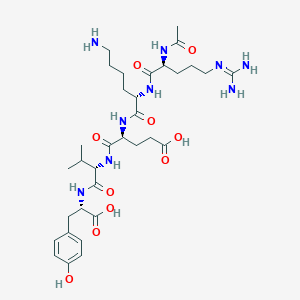

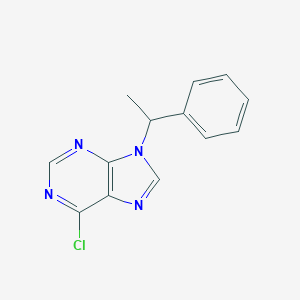
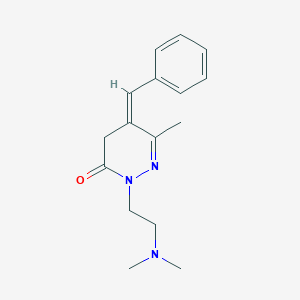
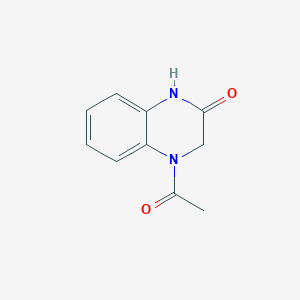
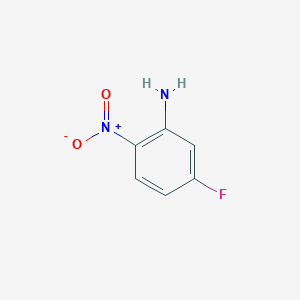
![5-[[(2-Hydroxyethyl)amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide](/img/structure/B53381.png)
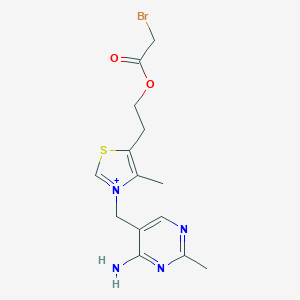
![Ferrate(1-), [[N,N'-1,3-propanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, potassium, (OC-6-21)-](/img/structure/B53386.png)
